OGT 2115

Beschreibung

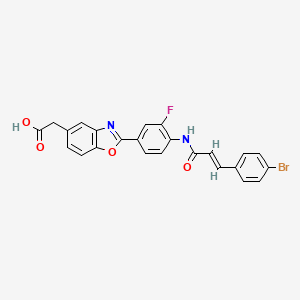

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2-[4-[[(E)-3-(4-bromophenyl)prop-2-enoyl]amino]-3-fluorophenyl]-1,3-benzoxazol-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16BrFN2O4/c25-17-6-1-14(2-7-17)4-10-22(29)27-19-8-5-16(13-18(19)26)24-28-20-11-15(12-23(30)31)3-9-21(20)32-24/h1-11,13H,12H2,(H,27,29)(H,30,31)/b10-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKBXWNYXDMSFQU-ONNFQVAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC(=C4)CC(=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC(=C4)CC(=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16BrFN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action: OGT-2115

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "OGT-2115" appears to be a specific research or proprietary designation. Publicly available information specifically detailing "OGT-2115" as an O-GlcNAc Transferase (OGT) inhibitor is limited. However, searches identify OGT-2115 as a potent, cell-permeable, and orally active inhibitor of heparanase [1][2]. This guide will focus on the well-documented mechanism of action of OGT-2115 as a heparanase inhibitor.

Executive Summary

OGT-2115 is an investigational small molecule inhibitor targeting heparanase, the sole mammalian endo-β-D-glucuronidase. Heparanase plays a critical role in extracellular matrix (ECM) remodeling by cleaving heparan sulfate chains of heparan sulfate proteoglycans (HSPGs)[3][4]. This activity is implicated in tumor progression, metastasis, and angiogenesis, making heparanase a compelling target for oncology therapeutics[4]. OGT-2115 demonstrates potent inhibition of heparanase activity, leading to anti-angiogenic effects and induction of apoptosis in cancer cells[2]. This document provides a detailed overview of its mechanism of action, supported by quantitative data and experimental methodologies.

Core Mechanism of Action: Heparanase Inhibition

The primary mechanism of action of OGT-2115 is the direct inhibition of heparanase enzymatic activity[2]. Heparanase cleaves heparan sulfate (HS) chains at specific sites, releasing HS fragments and modifying the structure of HSPGs[4]. This degradation of the ECM and basement membrane is a crucial step for tumor cell invasion and metastasis[3].

By inhibiting heparanase, OGT-2115 exerts several downstream anti-cancer effects:

-

Inhibition of ECM Degradation: Prevents the breakdown of the ECM, thereby restricting tumor cell invasion and migration[2].

-

Anti-Angiogenesis: Heparanase releases HS-bound pro-angiogenic growth factors (e.g., FGF-2, VEGF) stored in the ECM. OGT-2115's inhibition of this process leads to potent anti-angiogenic properties[1][2].

-

Induction of Apoptosis: In prostate cancer cells, OGT-2115 has been shown to induce apoptosis by downregulating the anti-apoptotic protein Mcl-1[3][5].

Signaling Pathway

The signaling pathway affected by OGT-2115 centers on the disruption of heparanase-mediated cellular processes. The following diagram illustrates the core mechanism.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Heparanase inhibitor OGT 2115 induces prostate cancer cell apoptosis via the downregulation of MCL‑1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Heparanase Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heparanase inhibitor OGT 2115 induces prostate cancer cell apoptosis via the downregulation of MCL‑1 - PubMed [pubmed.ncbi.nlm.nih.gov]

OGT 2115 as a Heparanase Inhibitor: A Technical Guide

Executive Summary: OGT 2115 is a potent, orally active, and cell-permeable small molecule inhibitor of heparanase, the sole endo-β-D-glucuronidase in mammals responsible for cleaving heparan sulfate chains.[1][2] By targeting heparanase, OGT 2115 disrupts key pathological processes, including tumor growth, metastasis, and angiogenesis.[1][3] Preclinical studies have demonstrated its efficacy in downregulating anti-apoptotic proteins, inhibiting cancer cell viability, and suppressing tumor growth in vivo.[1][4] This document provides a comprehensive technical overview of OGT 2115, including its pharmacological properties, mechanism of action, and detailed experimental protocols for its evaluation, intended for researchers and professionals in drug development.

Introduction to Heparanase

Heparanase (HPSE) is an endoglycosidase that specifically cleaves heparan sulfate (HS) chains of heparan sulfate proteoglycans (HSPGs).[5] HSPGs are integral components of the extracellular matrix (ECM) and cell surfaces, where they sequester a variety of bioactive molecules, including growth factors (e.g., VEGF, bFGF), cytokines, and enzymes.[6][7] By degrading HS, heparanase releases these factors, promoting signaling cascades that drive cell proliferation, migration, and angiogenesis.[8] Elevated heparanase expression is strongly correlated with increased tumor size, metastasis, and poor prognosis in numerous cancers, making it a prime therapeutic target.[1][4]

OGT 2115: A Potent Heparanase Inhibitor

OGT 2115 is a benzoxazole acetic acid derivative that demonstrates high potency and specificity for heparanase.[9][10]

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | 2-[4-[[3-(4-Bromophenyl)-1-oxo-2-propenyl]amino]-3-fluorophenyl]-5-benzoxazoleacetic acid | [10] |

| Molecular Formula | C₂₄H₁₆BrFN₂O₄ | [9] |

| Molecular Weight | 495.3 g/mol | [9] |

| CAS Number | 853929-59-6 | [9] |

| Appearance | Solid Powder | N/A |

| Purity | ≥97% | [9] |

| Solubility | Soluble to 10 mM in fresh DMSO | [9] |

| Storage | Store solid powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. | [3] |

Pharmacological Profile

OGT 2115 exhibits potent inhibition of heparanase activity and demonstrates significant anti-cancer effects across various preclinical models.

| Parameter | Target / Cell Line | Value (IC₅₀) | Reference(s) |

| Enzyme Inhibition | Human Heparanase | 0.4 µM | [2][3][9] |

| Anti-Angiogenic Activity | In Vitro Angiogenesis Assay | 1.0 - 7.5 µM | [3] |

| Cell Viability | PC-3 (Prostate Cancer) | 20.2 µM | [4][11] |

| DU-145 (Prostate Cancer) | 97.2 µM | [4][11] | |

| Off-Target Activity | Human Cytochrome P450 Isoenzymes | > 30 µM | [9] |

Mechanism of Action

The anti-neoplastic effects of OGT 2115 are multifactorial, stemming from its primary role as a heparanase inhibitor.

Induction of Apoptosis via MCL-1 Downregulation

A key mechanism of OGT 2115 is the induction of apoptosis in cancer cells through the downregulation of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein of the BCL-2 family.[1][4] Studies in prostate cancer cells show that OGT 2115 reduces MCL-1 expression at both the transcriptional and post-transcriptional levels.[1] The post-transcriptional degradation of MCL-1 is mediated via the proteasome pathway, as the effect is reversed by the proteasome inhibitor MG-132.[1][4] This reduction in MCL-1 unleashes pro-apoptotic proteins like BAK and BAX, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[12]

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and is heavily reliant on growth factors like VEGF.[7][13] Heparanase activity in the tumor microenvironment cleaves HSPGs, releasing stores of VEGF and other pro-angiogenic factors, thereby promoting vessel formation.[6] OGT 2115, by inhibiting heparanase, prevents the release of these growth factors, leading to a reduction in angiogenesis. This is supported by in vivo data showing that OGT 2115 treatment can modestly reduce serum VEGF levels in tumor-bearing mice.

Effects on Mitochondrial Function

Recent studies have revealed that some anti-angiogenic agents can directly impact mitochondrial function. OGT 2115 has been shown to inhibit the mitochondrial electron transport chain, specifically targeting complex I and complex II-III.[14][15] This inhibition leads to decreased mitochondrial oxygen consumption and a reduction in mitochondrial membrane potential, contributing to energy stress and apoptosis in cancer cells.[14][16]

Preclinical Efficacy

In Vitro Studies

-

Cell Viability: OGT 2115 reduces the viability of human prostate cancer cell lines PC-3 and DU-145 in a dose-dependent manner.[4][11]

-

Apoptosis: Treatment with OGT 2115 significantly increases the rate of apoptosis in prostate cancer cells, as measured by Annexin V/PI double-staining assays.[4]

-

Metastasis: OGT 2115 can suppress invasion and migration induced by chemotherapeutic agents like Adriamycin in breast cancer cells.[2]

In Vivo Studies

In a xenograft model using PC-3 prostate cancer cells, oral administration of OGT 2115 demonstrated significant anti-tumor activity.[1][4] Mice treated with OGT 2115 exhibited markedly reduced tumor growth compared to the control group.[1] Immunohistochemical analysis of the resected tumors revealed a decrease in the proliferation marker Ki67 and an increase in apoptosis as measured by TUNEL staining.[1]

Key Experimental Methodologies

In Vitro Heparanase Activity Assay (ELISA-based)

This assay quantifies heparanase activity by measuring its ability to degrade an HS substrate, which reduces the binding of an HS-binding protein like bFGF.[17]

-

Plate Coating: Coat 96-well plates with a heparan sulfate-BSA conjugate.

-

Enzyme Reaction: Add recombinant heparanase or samples containing heparanase (e.g., cell lysates) to the wells in the presence or absence of OGT 2115. Incubate to allow for HS cleavage.

-

Washing: Wash plates to remove cleaved HS fragments.

-

bFGF Binding: Add biotinylated basic fibroblast growth factor (bFGF), which binds to the remaining intact HS on the plate.

-

Detection: Add streptavidin-HRP conjugate, followed by a chromogenic substrate (e.g., TMB).

-

Quantification: Measure absorbance at the appropriate wavelength. A decrease in signal corresponds to an increase in heparanase activity.[8][17]

Apoptosis Determination by Flow Cytometry

-

Cell Treatment: Seed prostate cancer cells (e.g., PC-3, DU-145) and treat with varying concentrations of OGT 2115 (e.g., 0-100 µM) for 24 hours.[1]

-

Cell Harvesting: Harvest cells using trypsin, wash with PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC (stains apoptotic cells) and Propidium Iodide (PI, stains necrotic/late apoptotic cells).[1]

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Xenograft Model Protocol

-

Animal Model: Use male immunodeficient mice (e.g., nude, NSG) aged 6-8 weeks.[18][19][20]

-

Cell Preparation: Prepare a suspension of cancer cells (e.g., 2-5 x 10⁶ PC-3 cells) in a solution of PBS, optionally mixed 1:1 with Matrigel to improve tumor formation.[21]

-

Implantation: Inject the cell suspension subcutaneously into the flank of each mouse.[20]

-

Tumor Monitoring: Monitor mice regularly and measure tumor volume with calipers (Volume = 0.5 x Length x Width²).

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 30-100 mm³), randomize mice into treatment and control groups.[1][19]

-

Drug Administration: Administer OGT 2115 (e.g., 40 mg/kg) or vehicle control daily via the desired route (e.g., oral gavage).[1]

-

Endpoint: Continue treatment for a defined period (e.g., 35 days) or until tumors in the control group reach a maximum size limit.[1] At the endpoint, harvest tumors for further analysis (e.g., IHC, Western blot).

References

- 1. Heparanase inhibitor OGT 2115 induces prostate cancer cell apoptosis via the downregulation of MCL‑1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Heparanase inhibitor OGT 2115 induces prostate cancer cell apoptosis via the downregulation of MCL‑1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. amsbio.com [amsbio.com]

- 6. Anti-angiogenic alternatives to VEGF blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vascular Endothelial Growth Factor as an Anti-angiogenic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Development of Assays for Heparanase Enzymatic Activity: Towards a Gold Standard - PMC [pmc.ncbi.nlm.nih.gov]

- 9. OGT 2115 | Antiangiogenic Compounds: R&D Systems [rndsystems.com]

- 10. caymanchem.com [caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiangiogenesis Agents | Oncohema Key [oncohemakey.com]

- 14. From old to new — Repurposing drugs to target mitochondrial energy metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synchronous effects of targeted mitochondrial complex I inhibitors on tumor and immune cells abrogate melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeted Anti-Mitochondrial Therapy: The Future of Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An ELISA-based Assay for Measuring Heparanase Activity [escholarship.org]

- 18. Mouse Models in Prostate Cancer Translational Research: From Xenograft to PDX - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 20. Human Prostate Cancer in a Clinically Relevant Xenograft Mouse Model: Identification of β(1,6)-Branched Oligosaccharides as a Marker of Tumor Progression | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 21. researchgate.net [researchgate.net]

OGT 2115: A Technical Guide to its Anti-Angiogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OGT 2115 is a potent, cell-permeable, and orally active small molecule inhibitor of heparanase, an endo-β-D-glucuronidase that plays a critical role in extracellular matrix remodeling. By targeting heparanase, OGT 2115 exhibits significant anti-angiogenic properties, making it a compound of interest in the development of novel cancer therapeutics. This technical guide provides a comprehensive overview of the anti-angiogenic effects of OGT 2115, including available quantitative data, detailed experimental methodologies for key assays, and an exploration of the underlying signaling pathways.

Quantitative Data on the Bioactivity of OGT 2115

The inhibitory effects of OGT 2115 on heparanase activity and its subsequent impact on angiogenesis have been quantified in several studies. The available data are summarized below for clear comparison.

| Parameter | IC50 Value | Assay Type | Reference |

| Heparanase Inhibition | 0.4 µM | Enzyme Activity Assay | [1][2][3][4] |

| In Vitro Anti-Angiogenesis | 1 µM | In Vitro Angiogenesis Assay | [1][2][3][4] |

| In Vivo Efficacy | Result | Animal Model | Reference |

| Serum VEGF Reduction | ~20% decrease | MDA-MB-231 Xenograft | [5] |

Mechanism of Anti-Angiogenic Action

The primary mechanism by which OGT 2115 exerts its anti-angiogenic effects is through the inhibition of heparanase. Heparanase activity is crucial for the release of various pro-angiogenic growth factors, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), which are sequestered within the extracellular matrix by heparan sulfate proteoglycans (HSPGs).

By inhibiting heparanase, OGT 2115 prevents the degradation of heparan sulfate chains, thereby limiting the bioavailability of these essential growth factors for endothelial cells. This disruption of growth factor signaling, particularly the VEGF pathway, is a key component of the anti-angiogenic activity of heparanase inhibitors.[5]

Signaling Pathway

The proposed signaling pathway for the anti-angiogenic action of OGT 2115 is illustrated below.

References

- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The endothelial cell tube formation assay on basement membrane turns 20: state of the science and the art - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A quantitative high-throughput endothelial cell migration assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-angiogenic potential of an ethanol extract of Annona atemoya seeds in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

OGT 2115 and the Induction of Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OGT 2115, a potent and orally active heparanase inhibitor, has emerged as a promising agent in oncology research. This technical guide provides an in-depth overview of the core mechanisms by which OGT 2115 induces apoptosis in cancer cells, with a particular focus on its effects on prostate cancer. This document details the signaling pathways involved, presents quantitative data from key studies, and outlines the experimental protocols used to elucidate these findings. The information is intended to support further research and drug development efforts centered on heparanase inhibition as a therapeutic strategy.

Introduction

Heparanase (HPSE) is an endo-β-D-glucuronidase that plays a critical role in the tumor microenvironment by cleaving heparan sulfate chains of heparan sulfate proteoglycans (HSPGs).[1] The degradation of HSPGs remodels the extracellular matrix, releasing various growth factors and cytokines that promote tumor growth, angiogenesis, and metastasis.[1] Furthermore, elevated HPSE expression is associated with resistance to apoptosis in cancer cells.[2] OGT 2115 is a small molecule inhibitor of heparanase, and its anti-cancer properties are a subject of ongoing investigation.[1] This guide focuses on the pro-apoptotic effects of OGT 2115.

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which OGT 2115 induces apoptosis is through the downregulation of the anti-apoptotic protein, Myeloid Cell Leukemia-1 (MCL-1), a member of the Bcl-2 family.[1][2] The reduction of MCL-1 levels disrupts the balance of pro- and anti-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.

Signaling Pathway

Treatment of cancer cells with OGT 2115 initiates a signaling cascade that results in the transcriptional and post-transcriptional downregulation of MCL-1.[1] While the precise upstream events linking heparanase inhibition to MCL-1 suppression are still under investigation, it is established that the process involves the proteasome.[2][3] The decrease in MCL-1 protein levels leads to the activation of pro-apoptotic proteins Bax and Bak.[1][4] This results in the subsequent cleavage and activation of caspase-3, a key executioner caspase, which then orchestrates the dismantling of the cell, leading to apoptosis.[1]

Quantitative Data

The pro-apoptotic effects of OGT 2115 have been quantified in various cancer cell lines. The following tables summarize key findings from published studies.

Cell Viability (IC50 Values)

The half-maximal inhibitory concentration (IC50) values demonstrate the dose-dependent effect of OGT 2115 on cancer cell viability.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| PC-3 | Prostate Cancer | 18.4 - 20.2 | [1][2] |

| DU-145 | Prostate Cancer | 90.6 - 97.2 | [1][2] |

Induction of Apoptosis

Apoptosis rates were determined by Annexin V/PI double-staining assays followed by flow cytometry.

| Cell Line | OGT 2115 Concentration (µM) | Apoptosis Rate (%) | Citation |

| PC-3 | 0 | 4.21 | [1] |

| 10 | 5.51 | [1] | |

| 20 | 8.12 | [1] | |

| 40 | 9.50 | [1] | |

| DU-145 | 0 | 3.15 | [1] |

| 25 | 11.02 | [1] | |

| 50 | 22.94 | [1] | |

| 100 | 34.24 | [1] |

Effect on Apoptotic Protein Expression

Western blot analysis has shown that OGT 2115 treatment leads to a decrease in the anti-apoptotic protein MCL-1 and an increase in the pro-apoptotic proteins Bax and cleaved caspase-3 in prostate cancer cells.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of OGT 2115-induced apoptosis.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of OGT 2115 on the viability of cancer cells.

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of OGT 2115 and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with OGT 2115.

-

Cell Treatment: Treat cells with OGT 2115 for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Western Blot Analysis

This protocol is for detecting the expression levels of apoptosis-related proteins.

-

Protein Extraction: Lyse OGT 2115-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against MCL-1, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

In Vivo Xenograft Tumor Model

This protocol is for evaluating the anti-tumor efficacy of OGT 2115 in a living organism.

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., PC-3) into the flanks of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to reach a palpable size.

-

Treatment: Randomly assign the mice to treatment groups (vehicle control and OGT 2115). Administer OGT 2115 orally at a specified dose and schedule (e.g., 40 mg/kg daily).[2]

-

Tumor Measurement: Measure the tumor volume periodically using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers like TUNEL).

Conclusion and Future Directions

OGT 2115 demonstrates significant pro-apoptotic activity in cancer cells, primarily through the downregulation of MCL-1. This leads to the activation of the intrinsic apoptotic pathway, characterized by the involvement of Bax and the executioner caspase-3. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers in the field of oncology and drug development.

Future research should focus on elucidating the precise upstream signaling events that connect heparanase inhibition by OGT 2115 to the transcriptional and post-transcriptional regulation of MCL-1. Further investigation into the efficacy of OGT 2115 in a broader range of cancer types and in combination with other anti-cancer therapies is also warranted. As of now, there is no publicly available information on clinical trials specifically for OGT 2115. Continued preclinical research is essential to pave the way for potential clinical evaluation of OGT 2115 as a novel cancer therapeutic.

References

- 1. Heparanase inhibitor OGT 2115 induces prostate cancer cell apoptosis via the downregulation of MCL‑1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heparanase inhibitor OGT 2115 induces prostate cancer cell apoptosis via the downregulation of MCL‑1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. spandidos-publications.com [spandidos-publications.com]

OGT 2115: A Technical Whitepaper on its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

OGT 2115 is a potent, orally active, and cell-permeable small molecule inhibitor of heparanase.[1][2] This enzyme plays a critical role in extracellular matrix remodeling, a process integral to cancer progression, angiogenesis, and inflammation. By inhibiting heparanase, OGT 2115 demonstrates significant anti-angiogenic and pro-apoptotic properties, making it a compound of interest in oncological research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of OGT 2115, supported by detailed experimental protocols and signaling pathway diagrams.

Chemical Structure and Physicochemical Properties

OGT 2115, with the chemical formula C₂₄H₁₆BrFN₂O₄, is a complex organic molecule with a molecular weight of approximately 495.30 g/mol .[1][3] Its systematic IUPAC name is 2-[4-[[3-(4-Bromophenyl)-1-oxo-2-propenyl]amino]-3-fluorophenyl]-5-benzoxazoleacetic acid.[2]

Table 1: Physicochemical Properties of OGT 2115

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₆BrFN₂O₄ | [1][3] |

| Molecular Weight | 495.30 g/mol | [1][3] |

| CAS Number | 853929-59-6 | [1][3] |

| Appearance | Solid | [1] |

| Purity | ≥97% | [4] |

| Solubility | Soluble in DMSO (to 10 mM) | [4] |

| Storage | Store at room temperature | [4] |

Biological Activity and Quantitative Data

OGT 2115 is a highly effective inhibitor of heparanase, with a half-maximal inhibitory concentration (IC₅₀) in the sub-micromolar range. Its inhibitory action on heparanase underpins its anti-angiogenic and anti-cancer effects.

Table 2: Summary of Quantitative Biological Data for OGT 2115

| Parameter | Value | Cell Line/Assay | Reference |

| Heparanase Inhibition (IC₅₀) | 0.4 µM | Enzymatic Assay | [1][2] |

| Anti-angiogenic Properties (IC₅₀) | 1 µM | in vitro assay | [1][2] |

| Inhibition of Cell Viability (IC₅₀) | 18.4 µM | PC-3 (Prostate Cancer) | [5] |

| Inhibition of Cell Viability (IC₅₀) | 90.6 µM | DU-145 (Prostate Cancer) | [5] |

| Inhibition of Cytochrome P450 Isoenzymes (IC₅₀) | > 30 µM | - | [2][4] |

Mechanism of Action

The primary mechanism of action of OGT 2115 is the inhibition of heparanase, an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs) on the cell surface and in the extracellular matrix (ECM). This activity has significant downstream effects on tumor progression and angiogenesis.

Inhibition of Angiogenesis

Heparanase activity is crucial for the release of pro-angiogenic factors, such as vascular endothelial growth factor (VEGF), which are sequestered by HSPGs in the ECM. By inhibiting heparanase, OGT 2115 prevents the release of these factors, thereby suppressing the formation of new blood vessels that are essential for tumor growth and metastasis.

Induction of Apoptosis in Prostate Cancer Cells

Recent studies have elucidated a specific mechanism by which OGT 2115 induces apoptosis in prostate cancer cells. This involves the downregulation of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family.[5] OGT 2115 has been shown to decrease both the mRNA and protein levels of MCL-1, leading to an increase in pro-apoptotic proteins like Bax and cleaved caspase-3, ultimately triggering programmed cell death.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of OGT 2115.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on prostate cancer cell lines.[1]

-

Cell Seeding: Seed PC-3 or DU-145 cells in 96-well plates at a density of 3 x 10³ cells per well.

-

Treatment: After 24 hours, treat the cells with various concentrations of OGT 2115 (e.g., 1.22 to 300 µM) or vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection of apoptosis by flow cytometry.[1]

-

Cell Treatment: Treat PC-3 cells with OGT 2115 at concentrations of 0, 10, 20, and 40 µM, and DU-145 cells at 0, 25, 50, and 100 µM for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

In Vivo Xenograft Model

This protocol describes an in vivo study to assess the anti-tumor efficacy of OGT 2115.[1]

-

Cell Implantation: Subcutaneously inject PC-3 cells into the flank of nude mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 30-40 mm³).

-

Treatment Administration: Administer OGT 2115 (e.g., 40 mg/kg) or vehicle control daily via oral gavage.[1]

-

Tumor Measurement: Measure tumor volume at regular intervals for a specified period (e.g., 35 days).

-

Endpoint Analysis: At the end of the study, excise the tumors for further analysis, such as immunohistochemistry for apoptosis markers (e.g., TUNEL staining).

Conclusion

OGT 2115 is a promising heparanase inhibitor with well-documented anti-angiogenic and pro-apoptotic activities. Its ability to be administered orally and its cell permeability make it a valuable tool for preclinical cancer research. The detailed mechanisms, particularly its effect on the MCL-1 signaling pathway in prostate cancer, offer specific avenues for further investigation and potential therapeutic development. The experimental protocols provided herein serve as a guide for researchers aiming to replicate or build upon the existing knowledge of this potent anti-cancer agent. Further studies are warranted to explore the full therapeutic potential of OGT 2115 in various cancer models and to elucidate its broader effects on tumor microenvironments.

References

- 1. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]

- 2. promocell.com [promocell.com]

- 3. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

OGT 2115: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of OGT 2115, a potent heparanase inhibitor. This document details its chemical properties, mechanism of action, and key experimental data. It also provides detailed protocols for relevant assays and visual representations of its signaling pathways to support further research and drug development efforts.

Core Properties of OGT 2115

OGT 2115 is a small molecule inhibitor of heparanase, an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs).[1] Upregulation of heparanase is associated with tumor growth, metastasis, and angiogenesis, making it a key target in cancer therapy.[1]

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₆BrFN₂O₄ | [2][3][4] |

| Molecular Weight | 495.30 g/mol | [2][3][4] |

| CAS Number | 853929-59-6 | [2][3][4] |

| Appearance | White to yellow solid | [2] |

| Solubility | Soluble in DMSO (up to 10 mg/mL) | [2][3] |

Mechanism of Action and Biological Activity

OGT 2115 is a potent, cell-permeable, and orally active heparanase inhibitor.[2] Its primary mechanism of action is the inhibition of heparanase activity, which in turn disrupts the degradation of the extracellular matrix (ECM) and the release of pro-angiogenic factors.

| Activity | IC₅₀ | Reference |

| Heparanase Inhibition | 0.4 µM | [2][3] |

| Anti-angiogenic Properties | 1 µM | [2][3] |

| Inhibition of PC-3 Cell Viability | 18.4 µM | [1] |

| Inhibition of DU-145 Cell Viability | 90.6 µM | [1] |

Anti-Angiogenic and Anti-Cancer Effects

By inhibiting heparanase, OGT 2115 demonstrates significant anti-angiogenic properties.[2][3] This inhibition leads to a reduction in the release of growth factors stored in the ECM, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), thereby suppressing tumor neovascularization.[5][6][7][8][9]

In cancer models, OGT 2115 has been shown to induce apoptosis in prostate cancer cells.[1][10][11] This pro-apoptotic activity is mediated through the downregulation of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein of the Bcl-2 family.[1][10][11] OGT 2115 treatment leads to a decrease in both MCL-1 mRNA and protein levels.[1]

Signaling Pathways

The following diagrams illustrate the general signaling pathway of heparanase in cancer progression and the proposed mechanism of action for OGT 2115.

Experimental Protocols

Preparation of OGT 2115 Stock Solution

-

Stock Concentration : Prepare a 10 mM stock solution in DMSO. For a 10 mg vial of OGT 2115 (MW: 495.30), dissolve in 2.019 mL of DMSO.

-

Dissolution : To aid dissolution, the solution can be warmed to 37°C and sonicated.[2]

-

Storage : Store the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[2]

Heparanase Activity Assay

This protocol is a general guideline and may require optimization.

-

Plate Preparation : Use a 96-well plate pre-coated with a heparan sulfate substrate.

-

Enzyme Reaction :

-

Add 50 µL of recombinant human heparanase to each well.

-

Add 50 µL of OGT 2115 at various concentrations (or vehicle control) to the respective wells.

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Detection :

-

Wash the plate to remove the enzyme and inhibitor.

-

Add a detection antibody that recognizes the cleaved heparan sulfate fragments.

-

Add a secondary antibody conjugated to a reporter enzyme (e.g., HRP).

-

Add the appropriate substrate and measure the signal using a plate reader.

-

-

Data Analysis : Calculate the percentage of inhibition relative to the vehicle control.

Cell Viability (MTT) Assay

-

Cell Seeding : Seed cells (e.g., PC-3, DU-145) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment : Replace the medium with fresh medium containing various concentrations of OGT 2115 or vehicle control (DMSO). Incubate for 24-72 hours.

-

MTT Addition : Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12][13][14][15][16]

-

Formazan Solubilization : Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.[12][13][14]

-

Data Analysis : Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for MCL-1

-

Cell Lysis : Treat cells with OGT 2115 as described for the cell viability assay. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE : Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer : Transfer the separated proteins to a PVDF membrane.

-

Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody against MCL-1 (and a loading control like β-actin or GAPDH) overnight at 4°C.[17][18][19]

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry : Quantify the band intensity using image analysis software and normalize to the loading control.

In Vivo Xenograft Model (Prostate Cancer)

-

Cell Implantation : Subcutaneously inject human prostate cancer cells (e.g., PC-3) into the flank of immunodeficient mice (e.g., nude or SCID mice).[1][20]

-

Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Treatment : Randomize the mice into treatment and control groups. Administer OGT 2115 orally (e.g., 20-40 mg/kg daily) or via another appropriate route.[1][2][11] The control group should receive the vehicle.

-

Monitoring : Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight of the mice as a measure of toxicity.

-

Endpoint : At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[1]

This technical guide provides a foundational understanding of OGT 2115 for researchers. The provided protocols and data serve as a starting point for further investigation into the therapeutic potential of this promising heparanase inhibitor.

References

- 1. Heparanase inhibitor OGT 2115 induces prostate cancer cell apoptosis via the downregulation of MCL‑1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. OGT 2115 | CAS:853929-59-6 | Heparanase inhibitor. Antiangiogenic | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Angiogenic signaling pathways and anti-angiogenic therapy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Progress on angiogenic and antiangiogenic agents in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Angiogenesis Pathway | Cell Signaling Technology [awsprod-cellsignal.com]

- 9. Angiogenic signaling pathways and anti-angiogenic therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heparanase inhibitor OGT 2115 induces prostate cancer cell apoptosis via the downregulation of MCL‑1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 15. broadpharm.com [broadpharm.com]

- 16. chondrex.com [chondrex.com]

- 17. Mcl-1 Antibody | Cell Signaling Technology [cellsignal.com]

- 18. www_test.abcepta.com [www_test.abcepta.com]

- 19. Mcl-1 (D2W9E) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 20. livingtumorlab.com [livingtumorlab.com]

OGT 2115 and Its Impact on the Extracellular Matrix: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OGT 2115 is a potent, orally active, and cell-permeable small molecule inhibitor of heparanase, the sole mammalian endo-β-D-glucuronidase responsible for cleaving heparan sulfate chains of heparan sulfate proteoglycans (HSPGs). These HSPGs are integral components of the extracellular matrix (ECM) and cell surfaces, playing crucial roles in cell signaling, adhesion, and tissue architecture. By inhibiting heparanase, OGT 2115 modulates the tumor microenvironment, affecting processes such as cell invasion, migration, and angiogenesis. This technical guide provides an in-depth analysis of the core effects of OGT 2115 on the extracellular matrix, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Introduction to OGT 2115 and the Extracellular Matrix

The extracellular matrix (ECM) is a complex and dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. Key components of the ECM include collagens, proteoglycans, and various glycoproteins. Heparan sulfate proteoglycans (HSPGs) are a critical class of proteoglycans that regulate the activity of a wide array of signaling molecules, including growth factors and chemokines.

Heparanase is an endoglycosidase that specifically cleaves heparan sulfate chains, leading to the remodeling of the ECM and the release of heparan sulfate-bound molecules. Elevated heparanase activity is strongly associated with cancer progression and metastasis, making it a compelling target for therapeutic intervention. OGT 2115 has emerged as a significant heparanase inhibitor, demonstrating potential in preclinical cancer models. This guide focuses on the direct and indirect consequences of OGT 2115-mediated heparanase inhibition on the composition and function of the extracellular matrix.

Quantitative Data on the Effects of OGT 2115

The following tables summarize the available quantitative data regarding the biological effects of OGT 2115.

Table 1: Inhibitory Activity of OGT 2115

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Heparanase Inhibition) | 0.4 µM | N/A | [1] |

| IC50 (Anti-angiogenic) | 1 µM | N/A | [1] |

| IC50 (Cell Viability - PC-3) | 20.2 µM | Prostate Cancer | [2] |

| IC50 (Cell Viability - DU-145) | 97.2 µM | Prostate Cancer | [2] |

Table 2: In Vivo Efficacy of OGT 2115

| Model | Dosage | Effect | Reference |

| PC-3 Xenograft | 40 mg/kg (i.g.) | Significant inhibition of tumor growth | [2] |

Core Effects on the Extracellular Matrix

While direct quantitative data on the effect of OGT 2115 on specific ECM components like collagen and matrix metalloproteinases (MMPs) is limited in publicly available literature, the mechanism of action through heparanase inhibition strongly implies a significant impact on ECM integrity and remodeling.

Regulation of Heparan Sulfate Integrity

The primary effect of OGT 2115 is the preservation of heparan sulfate chains within the ECM and on cell surfaces. By inhibiting heparanase, OGT 2115 prevents the degradation of HSPGs, thereby maintaining the structural integrity of the basement membrane and the broader ECM. This stabilization of the ECM is critical in hindering the physical dissemination of tumor cells.

Modulation of Growth Factor and Cytokine Bioavailability

Heparan sulfate chains sequester a multitude of growth factors and cytokines, including vascular endothelial growth factor (VEGF), fibroblast growth factor (FGF), and hepatocyte growth factor (HGF). Heparanase-mediated degradation of heparan sulfate releases these potent signaling molecules, promoting tumor growth, angiogenesis, and inflammation. OGT 2115, by inhibiting this release, is expected to reduce the local concentration of these pro-tumorigenic factors, thereby attenuating downstream signaling.

Indirect Regulation of Matrix Metalloproteinases (MMPs)

The activity of MMPs, a family of zinc-dependent endopeptidases responsible for degrading various ECM components, is often coordinately regulated with heparanase. While direct studies on OGT 2115's effect on MMPs are scarce, heparanase activity has been shown to influence the expression and activation of MMPs, particularly MMP-2 and MMP-9. It is hypothesized that by modulating the tumor microenvironment and growth factor signaling, OGT 2115 indirectly suppresses the activity of these critical ECM-degrading enzymes.

Impact on Collagen Deposition and Organization

Collagens are the most abundant proteins in the ECM, providing tensile strength and a scaffold for cell adhesion and migration. The remodeling of collagen by cancer cells is a hallmark of invasion. While no direct evidence is available for OGT 2115, the inhibition of ECM degradation by heparanase is likely to influence the dynamic process of collagen deposition and reorganization within the tumor stroma.

Signaling Pathways Modulated by OGT 2115

The inhibition of heparanase by OGT 2115 initiates a cascade of downstream signaling events that ultimately impact the extracellular matrix and cellular behavior.

Heparanase Inhibition and Downstream Signaling

dot

Caption: OGT 2115 inhibits heparanase, preventing HSPG degradation and growth factor release.

PI3K/Akt and MAPK/ERK Pathways

The release of growth factors upon heparanase activity typically leads to the activation of pro-survival and pro-proliferative signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. These pathways are known to regulate the expression of genes involved in ECM remodeling, including MMPs.[3][4] By blocking the initial trigger (growth factor release), OGT 2115 is postulated to downregulate the activity of these critical signaling cascades.

dot

Caption: OGT 2115 indirectly suppresses PI3K/Akt and MAPK/ERK pathways.

Regulation of MCL-1 and Apoptosis

Recent studies have shown that OGT 2115 can induce apoptosis in prostate cancer cells by downregulating the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[2] While this effect is primarily linked to cell survival, the induction of apoptosis can also indirectly impact the tumor microenvironment by reducing the cellular source of ECM-degrading enzymes.

dot

Caption: OGT 2115 promotes apoptosis by downregulating MCL-1.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of OGT 2115's effect on the extracellular matrix.

Heparanase Activity Assay

A common method to assess heparanase activity and its inhibition by compounds like OGT 2115 is a fluorescence-based assay.

-

Principle: A labeled heparan sulfate substrate is immobilized on a plate. Upon cleavage by heparanase, the labeled fragments are released into the supernatant, leading to a decrease in the signal from the plate.

-

Materials:

-

Recombinant human heparanase

-

Biotinylated heparan sulfate

-

Streptavidin-coated microplates

-

Europium-labeled anti-biotin antibody

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl, 2 mM CaCl2, and 2 mM MgCl2)

-

OGT 2115 stock solution (in DMSO)

-

-

Procedure:

-

Coat streptavidin plates with biotinylated heparan sulfate.

-

Wash plates to remove unbound substrate.

-

Add recombinant heparanase pre-incubated with varying concentrations of OGT 2115 or vehicle control (DMSO).

-

Incubate at 37°C for a specified time (e.g., 2 hours).

-

Wash plates to remove cleaved fragments.

-

Add Europium-labeled anti-biotin antibody and incubate.

-

Wash plates and measure time-resolved fluorescence.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cells to invade through a basement membrane matrix, a process inhibited by OGT 2115.

-

Principle: Cells are seeded in the upper chamber of a transwell insert coated with a layer of Matrigel (a reconstituted basement membrane). Chemoattractant is placed in the lower chamber. Invasive cells degrade the Matrigel and migrate to the lower surface of the insert.

-

Materials:

-

Transwell inserts (e.g., 8 µm pore size)

-

Matrigel

-

Cell culture medium (serum-free for the upper chamber, serum-containing as a chemoattractant for the lower chamber)

-

OGT 2115

-

Calcein-AM or crystal violet for cell staining

-

-

Procedure:

-

Coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Starve cells in serum-free medium for 24 hours.

-

Resuspend cells in serum-free medium containing OGT 2115 or vehicle control.

-

Seed the cell suspension into the upper chamber of the inserts.

-

Add serum-containing medium to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the insert.

-

Count the number of invaded cells under a microscope.

-

dot

Caption: Workflow for a cell invasion assay to evaluate OGT 2115 efficacy.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in cell culture supernatants or tissue extracts.

-

Principle: Proteins are separated by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows the MMPs to renature and digest the gelatin. The gel is then stained with Coomassie Blue, and areas of gelatin degradation appear as clear bands against a blue background.

-

Materials:

-

SDS-PAGE gels containing 1 mg/mL gelatin

-

Cell culture supernatant or tissue lysate

-

Triton X-100 renaturation buffer

-

Developing buffer (containing CaCl2 and ZnCl2)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

-

-

Procedure:

-

Collect cell culture supernatant and concentrate if necessary.

-

Mix samples with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel without boiling.

-

Perform electrophoresis at 4°C.

-

After electrophoresis, wash the gel with renaturation buffer to remove SDS and allow enzymes to renature.

-

Incubate the gel in developing buffer at 37°C for 16-24 hours.

-

Stain the gel with Coomassie Brilliant Blue.

-

Destain the gel until clear bands of gelatinolysis are visible.

-

Quantify band intensity using densitometry.

-

Western Blotting for Collagen Expression

Western blotting can be used to quantify the expression levels of specific collagen types (e.g., Collagen I and IV) in cell lysates or ECM preparations.

-

Principle: Proteins are separated by SDS-PAGE, transferred to a membrane, and detected using specific antibodies.

-

Materials:

-

Cell lysates or decellularized ECM preparations

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Primary antibodies specific for Collagen Type I and Collagen Type IV

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Prepare protein samples and determine protein concentration.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against the target collagen.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin for cell lysates).

-

Conclusion

OGT 2115, as a potent heparanase inhibitor, represents a promising therapeutic agent for targeting the tumor microenvironment. Its primary mechanism of action, the inhibition of heparan sulfate degradation, has profound effects on the integrity of the extracellular matrix, the bioavailability of growth factors, and the downstream signaling pathways that drive cancer progression. While further research is needed to fully elucidate the direct quantitative impact of OGT 2115 on specific ECM components like collagens and MMPs, the existing evidence strongly supports its role as a modulator of the ECM. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the multifaceted effects of OGT 2115 and other heparanase inhibitors on the complex interplay between cancer cells and their microenvironment.

References

- 1. scispace.com [scispace.com]

- 2. Heparanase inhibitor OGT 2115 induces prostate cancer cell apoptosis via the downregulation of MCL‑1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K/AKT/mTOR inhibitors as potential extracellular matrix modulators for targeting EMT subtype gastric tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. excli.de [excli.de]

Early Research and Development of OGT 2115: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

OGT 2115 is a potent, cell-permeable, and orally active small molecule inhibitor of heparanase.[1] Early research has identified its potential as an anti-cancer agent, primarily through its anti-angiogenic properties and its ability to induce apoptosis in cancer cells. This technical guide provides a comprehensive overview of the foundational preclinical research on OGT 2115, detailing its mechanism of action, key experimental findings, and the methodologies employed in its initial characterization.

Core Mechanism of Action: Heparanase Inhibition

OGT 2115 exerts its primary effect by inhibiting the enzymatic activity of heparanase, an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs). This activity is crucial in the remodeling of the extracellular matrix (ECM), a process co-opted by tumor cells to facilitate invasion, metastasis, and angiogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative data from early preclinical studies of OGT 2115.

| Parameter | Value | Assay | Reference |

| Heparanase Inhibition IC50 | 0.4 µM | Enzymatic Assay | [1] |

| Angiogenesis Inhibition IC50 | 7.5 µM | Not Specified | [1] |

Table 1: In Vitro Inhibitory Activity of OGT 2115

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference | | --- | --- | --- | --- | | PC-3 | Prostate Cancer | 18.4 (72h) | MTT Assay |[2] | | DU-145 | Prostate Cancer | 90.6 (72h) | MTT Assay |[2] |

Table 2: In Vitro Cytotoxicity of OGT 2115 in Prostate Cancer Cell Lines

| Study | Model | Treatment | Outcome | Reference | | --- | --- | --- | --- | | Prostate Cancer Xenograft | Nude mice with PC-3 cell subcutaneous injection | 40 mg/kg OGT 2115 (oral gavage, daily for 35 days) | Significant inhibition of tumor growth at days 28 and 35. |[2] |

Table 3: In Vivo Efficacy of OGT 2115

Signaling Pathway in Prostate Cancer

In prostate cancer, OGT 2115-mediated inhibition of heparanase leads to the induction of apoptosis through the downregulation of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein of the Bcl-2 family.[3] The proposed signaling pathway is illustrated below.

Caption: Signaling pathway of OGT 2115 in prostate cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in the early research of OGT 2115 are provided below.

Heparanase Inhibition Assay

Protocol details for the specific heparanase inhibition assay used to determine the IC50 of OGT 2115 were not available in the searched literature. However, a general approach for such an assay is described.

A common method involves a 96-well plate assay where heparan sulfate is immobilized and complexed with a growth factor like basic fibroblast growth factor (bFGF). The release of bFGF upon heparanase activity is then quantified, and the inhibitory effect of compounds like OGT 2115 is measured by the reduction in released bFGF.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: PC-3 and DU-145 prostate cancer cells were seeded into 96-well plates at a density of 3x10³ cells/well.[2]

-

Treatment: Cells were treated with OGT 2115 at various concentrations (ranging from 1.22 µM to 300 µM) for 72 hours at 37°C. A 0.3% DMSO solution was used as a control.[2]

-

MTT Addition: 20 µl of MTT reagent (5 mg/ml) was added to each well and incubated for 4 hours at 37°C.[2]

-

Crystal Solubilization: The formazan crystals were dissolved in DMSO for 10 minutes at room temperature with gentle shaking.[2]

-

Absorbance Measurement: The absorbance at 492 nm was recorded using a microplate reader.[2]

Apoptosis Determination Assay (Annexin V-FITC/PI Flow Cytometry)

-

Cell Treatment: PC-3 cells were treated with OGT 2115 at concentrations of 0, 10, 20, and 40 µM, while DU-145 cells were treated at 0, 25, 50, and 100 µM for 24 hours.

-

Cell Harvesting: Cells were digested with trypsin for 2 minutes at 37°C, washed with PBS, and resuspended in 100 µl of 1X annexin V binding buffer.

-

Staining: 5 µl of annexin V-FITC and 10 µl of propidium iodide (PI) were added to the cell suspension.

-

Incubation: Cells were incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Apoptosis was detected and quantified using a flow cytometer.

Western Blotting for MCL-1

-

Cell Lysis: Prostate cancer cells treated with varying concentrations of OGT 2115 for 24 hours were lysed to extract total protein.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane was blocked and then incubated with a primary antibody against MCL-1, followed by incubation with a secondary antibody.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) kit.

Reverse Transcription-Quantitative PCR (RT-qPCR) for MCL-1 mRNA

-

RNA Extraction and cDNA Synthesis: Total RNA was extracted from treated prostate cancer cells and reverse transcribed into cDNA.

-

qPCR Reaction: qPCR was performed using SYBR Green master mix and primers specific for MCL-1 and the internal reference gene GAPDH.

-

Data Analysis: The relative expression of MCL-1 mRNA was calculated using the 2-ΔΔCq method.

In Vivo Prostate Cancer Xenograft Study

The workflow for the in vivo xenograft study is depicted in the diagram below.

Caption: Experimental workflow for the in vivo prostate cancer xenograft study.

Conclusion

The early research on OGT 2115 has established its role as a potent heparanase inhibitor with significant anti-cancer activity in preclinical models of prostate cancer. Its ability to inhibit angiogenesis and induce apoptosis via the downregulation of MCL-1 provides a strong rationale for its further development. The experimental protocols detailed in this guide offer a foundation for researchers to build upon in the continued investigation of OGT 2115 and other heparanase inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Heparanase inhibitor OGT 2115 induces prostate cancer cell apoptosis via the downregulation of MCL‑1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heparanase inhibitor OGT 2115 induces prostate cancer cell apoptosis via the downregulation of MCL‑1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the In Vitro Bioactivity of OGT 2115: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activity of OGT 2115, a potent, cell-permeable, and orally active heparanase inhibitor. The document details its mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying signaling pathways.

Core Mechanism of Action

OGT 2115 exerts its biological effects primarily through the inhibition of heparanase, an endo-β-D-glucuronidase that cleaves heparan sulfate chains of heparan sulfate proteoglycans (HSPGs).[1][2][3][4] This enzymatic activity is crucial for remodeling the extracellular matrix (ECM) and the cell surface, processes that are often exploited by cancer cells for invasion, metastasis, and angiogenesis.[3] By inhibiting heparanase, OGT 2115 disrupts these pathological processes, leading to anti-cancer and anti-angiogenic effects.[5][6]

Quantitative Biological Activity

The inhibitory and cytotoxic effects of OGT 2115 have been quantified across various in vitro assays, demonstrating its potency and cell-type-specific effects.

Table 1: Inhibitory Concentration (IC50) of OGT 2115

| Target/Process | Cell Line/System | IC50 Value | Reference |

| Heparanase | Enzyme Assay | 0.4 µM | [5][6] |

| Angiogenesis | Not Specified | 7.5 µM | [5] |

| Cell Viability | PC-3 (Prostate Cancer) | 18.4 µM / 20.2 µM | [1][2][4][7] |

| Cell Viability | DU-145 (Prostate Cancer) | 90.6 µM / 97.2 µM | [1][2][4][7] |

Table 2: Apoptosis Induction by OGT 2115 in Prostate Cancer Cells (24-hour treatment)

| Cell Line | OGT 2115 Concentration | Apoptosis Rate (%) | Reference |

| PC-3 | 0 µM (Control) | 4.21 | [1] |

| PC-3 | 10 µM | 5.51 | [1] |

| PC-3 | 20 µM | 8.12 | [1] |

| PC-3 | 40 µM | 9.50 | [1] |

| DU-145 | 0 µM (Control) | 3.15 | [1] |

| DU-145 | 25 µM | 11.02 | [1] |

| DU-145 | 50 µM | 22.94 | [1] |

| DU-145 | 100 µM | 34.24 | [1] |

Signaling Pathway: OGT 2115-Induced Apoptosis in Prostate Cancer

OGT 2115 triggers apoptosis in prostate cancer cells through the downregulation of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein belonging to the Bcl-2 family.[1][2][4] The inhibition of heparanase by OGT 2115 leads to a reduction in MCL-1 mRNA and protein levels.[1] This decrease in MCL-1 facilitates the activation of pro-apoptotic proteins like Bax and cleaved caspase-3, ultimately leading to programmed cell death.[1] The degradation of the MCL-1 protein is mediated by the proteasome, as the proteasome inhibitor MG-132 was shown to block OGT 2115-induced MCL-1 downregulation.[1][2][4]

Caption: OGT 2115 signaling pathway leading to apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the in vitro activity of OGT 2115.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of OGT 2115 on cancer cells.

Procedure:

-

Cell Seeding: Prostate cancer cells (PC-3 and DU-145) are seeded in 96-well plates and cultured until they adhere.

-

Treatment: The cells are treated with varying concentrations of OGT 2115 (e.g., 0, 5, 10, 20, 40 µM for PC-3; 0, 25, 50, 100 µM for DU-145) and incubated for a specified period (e.g., 24 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

-

Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm). Cell viability is calculated as a percentage relative to the control (untreated) cells.

Apoptosis Assay (Annexin V/PI Double-Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by OGT 2115.

Procedure:

-

Cell Treatment: PC-3 and DU-145 cells are treated with different concentrations of OGT 2115 for 24 hours.

-

Cell Harvesting: The cells are harvested, washed with PBS, and resuspended in binding buffer.

-

Staining: The cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Western Blotting for MCL-1 Expression

This technique is used to determine the effect of OGT 2115 on the protein levels of MCL-1.

Procedure:

-

Protein Extraction: Prostate cancer cells treated with OGT 2115 are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for MCL-1, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.

Caption: Workflow of key in vitro experimental protocols.

Conclusion

OGT 2115 demonstrates significant potential as an anti-cancer agent through its targeted inhibition of heparanase. Its ability to induce apoptosis in prostate cancer cells by downregulating the key survival protein MCL-1 highlights a clear mechanism of action. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic applications of OGT 2115 and other heparanase inhibitors. Further in vitro and in vivo studies are warranted to fully elucidate its therapeutic potential across a broader range of malignancies.

References

- 1. Heparanase inhibitor OGT 2115 induces prostate cancer cell apoptosis via the downregulation of MCL‑1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heparanase inhibitor OGT 2115 induces prostate cancer cell apoptosis via the downregulation of MCL‑1 [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of Heparanase Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

OGT 2115: A Promising Apoptosis-Inducing Agent in Prostate Cancer Cell Lines

Application Notes and Protocols for Researchers

Introduction:

OGT 2115, a potent heparanase (HPSE) inhibitor, has demonstrated significant anti-cancer activity in preclinical studies involving prostate cancer. This document provides detailed application notes and experimental protocols for investigating the effects of OGT 2115 on the human prostate cancer cell lines PC-3 and DU-145. The information presented is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Mechanism of Action:

OGT 2115 exerts its pro-apoptotic effects in prostate cancer cells through the downregulation of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein.[1][2][3][4] Heparanase, an endo-β-D-glucuronidase, is often overexpressed in cancerous tissues and plays a crucial role in the tumor microenvironment.[1][3][4] By inhibiting HPSE, OGT 2115 disrupts downstream signaling pathways that support cancer cell survival. Specifically, treatment with OGT 2115 leads to a reduction in MCL-1 protein and mRNA expression levels.[1][5] This decrease in MCL-1 sensitizes the cancer cells to apoptosis, as evidenced by an increase in the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3.[1][5] The downregulation of MCL-1 by OGT 2115 appears to be mediated through a proteasome-dependent pathway, as the proteasome inhibitor MG-132 can reverse this effect.[1][2][4]

Data Presentation

Table 1: In Vitro Efficacy of OGT 2115 in Prostate Cancer Cell Lines

| Cell Line | OGT 2115 IC50 | Apoptosis Rate (Concentration) | Key Molecular Changes |

| PC-3 | 18.4 µM - 20.2 µM[1][2][3][4][6] | 9.50% (40 µM)[5] | ↓ MCL-1 (mRNA & protein)[1][5], ↑ Bax[1][5], ↑ Cleaved Caspase-3[1][5] |

| DU-145 | 90.6 µM - 97.2 µM[1][2][3][4][6] | 34.24% (100 µM)[5] | ↓ MCL-1 (mRNA & protein)[1][5], ↑ Bax[1][5], ↑ Cleaved Caspase-3[1][5] |

Signaling Pathway

Caption: OGT 2115 inhibits HPSE, leading to MCL-1 downregulation and apoptosis induction.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of OGT 2115 on PC-3 and DU-145 cells and to calculate the IC50 value.

Materials:

-

PC-3 and DU-145 cells

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

OGT 2115 (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed PC-3 or DU-145 cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of OGT 2115 in culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of OGT 2115. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following OGT 2115 treatment.

Materials:

-

PC-3 and DU-145 cells

-

OGT 2115

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of OGT 2115 for 24 hours.[5]

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.[5]

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Western Blot Analysis

This protocol is for detecting changes in the expression levels of key apoptosis-related proteins.

Materials:

-

PC-3 and DU-145 cells treated with OGT 2115

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-MCL-1, anti-Bax, anti-cleaved caspase-3, anti-β-actin or anti-tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate.

-

Quantify the band intensities and normalize to the loading control (β-actin or tubulin).

Real-Time Quantitative PCR (RT-qPCR)

This protocol measures the changes in MCL-1 mRNA expression levels.

Materials:

-

PC-3 and DU-145 cells treated with OGT 2115

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Primers for MCL-1 and a housekeeping gene (e.g., GAPDH)

-

RT-qPCR instrument

Procedure:

-

Extract total RNA from treated cells.

-

Synthesize cDNA from the extracted RNA.

-

Perform RT-qPCR using specific primers for MCL-1 and the housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in MCL-1 mRNA expression.

Cell Line Information:

-